molecular formula C7H16N2O B15217198 (R)-2-(4-Methylmorpholin-3-yl)ethan-1-amine

(R)-2-(4-Methylmorpholin-3-yl)ethan-1-amine

Cat. No.: B15217198
M. Wt: 144.21 g/mol
InChI Key: PXYUJKLVETYYJO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(4-Methylmorpholin-3-yl)ethan-1-amine is a chiral amine compound that features a morpholine ring substituted with a methyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Methylmorpholin-3-yl)ethan-1-amine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Chiral Resolution: The racemic mixture of the compound can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

Industrial production methods for ®-2-(4-Methylmorpholin-3-yl)ethan-1-amine would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Methylmorpholin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methyl group or the amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

®-2-(4-Methylmorpholin-3-yl)ethan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology

In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a precursor in the synthesis of biologically active molecules.

Medicine

Industry

In the industrial sector, ®-2-(4-Methylmorpholin-3-yl)ethan-1-amine might be used in the production of polymers, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(4-Methylmorpholin-3-yl)ethan-1-amine would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-Methylmorpholin-3-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activity.

    2-(Morpholin-4-yl)ethan-1-amine: A similar compound without the methyl group.

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: A structurally related compound with a piperazine ring instead of a morpholine ring.

Uniqueness

®-2-(4-Methylmorpholin-3-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the methyl-substituted morpholine ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-[(3R)-4-methylmorpholin-3-yl]ethanamine

InChI

InChI=1S/C7H16N2O/c1-9-4-5-10-6-7(9)2-3-8/h7H,2-6,8H2,1H3/t7-/m1/s1

InChI Key

PXYUJKLVETYYJO-SSDOTTSWSA-N

Isomeric SMILES

CN1CCOC[C@H]1CCN

Canonical SMILES

CN1CCOCC1CCN

Origin of Product

United States

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